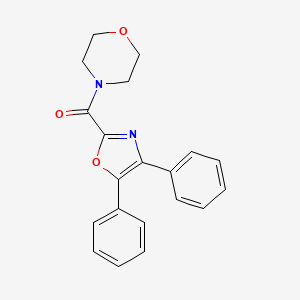

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone

Description

Properties

Molecular Formula |

C20H18N2O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4,5-diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C20H18N2O3/c23-20(22-11-13-24-14-12-22)19-21-17(15-7-3-1-4-8-15)18(25-19)16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

OIEOEXDPDGGMKW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone generally involves two main steps:

- Construction of the 4,5-diphenyl-1,3-oxazole core.

- Introduction of the morpholin-4-ylmethanone substituent at the 2-position of the oxazole ring.

Two principal synthetic routes are commonly employed:

Cyclization of α-Acylaminoketones or α-Diketones with Amino Alcohols

This classical method involves the cyclodehydration of α-acylaminoketones or α-diketones with suitable amino alcohols or amines to form the oxazole ring. The morpholine moiety can be introduced either before or after oxazole formation by acylation or nucleophilic substitution.

Reaction of Enaminones with Sulfonyl Azides

Recent advances have shown that enaminones, especially those containing azole rings, react with sulfonyl azides to form azoloyl derivatives, including oxazolyl diazoketones and related compounds. This method allows selective synthesis of heteroaroyl derivatives linked to morpholine or other nitrogen-containing heterocycles.

Detailed Preparation Methods

Synthesis via Enaminone and Sulfonyl Azide Reaction

A notable approach to synthesizing heteroaroyl derivatives such as (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone involves the reaction of azolyl enaminones with sulfonyl azides. The reaction outcome depends on the nature of the sulfonyl azide and solvent used, which influence the formation of either 1,2,3-triazoles or diazoketones.

Reaction Scheme Summary:

| Reactants | Conditions | Products | Notes |

|---|---|---|---|

| Azolyl enaminone + tosyl azide (TsN3) | Pyridine, room temperature | 4-azoloyl-NH-1,2,3-triazoles | Electron-donating substituents favor triazole formation |

| Azolyl enaminone + 4-nitrophenylsulfonyl azide | Ethanol, reflux | Azolyl diazoketones | Electron-withdrawing groups favor diazoketone formation |

The morpholin-4-ylmethanone functionality can be introduced by using morpholine-containing enaminones or by subsequent coupling reactions with morpholine derivatives.

Stepwise Synthesis Approach

Preparation of 4,5-Diphenyl-1,3-oxazole Core:

- Starting from benzoin or benzil derivatives, cyclization with appropriate amides or amino alcohols under dehydrating conditions forms the oxazole ring.

- Typical reagents include acid anhydrides or dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.

Introduction of Morpholin-4-ylmethanone Group:

- The oxazole-2-carboxylic acid or acid chloride intermediate is reacted with morpholine to form the amide linkage.

- Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) may be used to facilitate amide bond formation.

Experimental and Computational Insights

A study by Shafran et al. (2022) demonstrated the selective synthesis of azoloyl derivatives, including morpholinylmethanone-substituted oxazoles, through controlled reactions of enaminones with sulfonyl azides. Key findings include:

- Electron-donating groups on sulfonyl azides favor formation of 1,2,3-triazoles, while electron-withdrawing groups promote diazoketone formation.

- Solvent polarity and nucleophilicity significantly affect the reaction pathway.

- Density Functional Theory (DFT) calculations revealed that the cycloaddition step is highly regioselective and asynchronous, explaining the selectivity observed experimentally.

- Water-soluble enaminones and morpholine-containing substrates improve product separation and yield.

These insights provide a rational basis for optimizing the synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone and related compounds.

Comparative Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of α-acylaminoketones | α-Acylaminoketones, amino alcohols | Acidic dehydrating agents | Well-established, straightforward | May require harsh conditions |

| Enaminone + Sulfonyl Azide Reaction | Azolyl enaminones, sulfonyl azides | Pyridine or ethanol, variable | Selective, mild conditions, tunable | Requires careful control of reagents |

| Amide Coupling with Morpholine | Oxazole-2-carboxylic acid chloride, morpholine | Coupling agents, mild temperatures | High specificity, modular | Multi-step, needs purified intermediates |

Summary and Recommendations

The preparation of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone can be efficiently achieved through modern synthetic routes involving enaminone intermediates and sulfonyl azides, with the choice of reagents and solvents critically influencing the product profile. The use of morpholine-containing enaminones or post-oxazole amide coupling provides flexibility in synthesis.

For practical synthesis, the following recommendations apply:

- Employ electron-donating sulfonyl azides in pyridine to favor triazole formation if applicable.

- Use electron-withdrawing sulfonyl azides in ethanol to access diazoketone intermediates.

- Optimize solvent and temperature conditions based on desired product selectivity.

- Utilize computational modeling to predict reaction outcomes and guide experimental design.

This approach ensures high yield, selectivity, and purity of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone, facilitating its application in research and development.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing molecular mechanisms in biological systems.

Medicine

In medicinal chemistry, (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural characteristics make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The oxazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives with Varied Substituents

3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid

- Structure: Shares the 4,5-diphenyloxazole core but replaces the morpholinylmethanone with a propanoic acid chain.

- Key Data: Molecular formula: C₁₈H₁₅NO₃; Molecular weight: 293.31 g/mol; Melting point: 154–155°C .

- Comparison: The propanoic acid group enhances hydrophilicity compared to the morpholine-derived ketone. Higher melting point (154–155°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via -COOH).

(4S,5R)-4,5-Diphenyl-2-oxazolidinone

- Structure: Oxazolidinone core (a saturated oxazole derivative) with 4,5-diphenyl substituents.

- Key Data: Molecular formula: C₁₅H₁₃NO₂; Molecular weight: 239.26 g/mol .

- Applications may differ; oxazolidinones are often used as chiral auxiliaries or antimicrobial agents.

Morpholinylmethanone-Functionalized Heterocycles

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone

- Structure: Oxazole substituted with methyl and piperidinyl groups, linked to morpholinylmethanone.

- Key Data : Molecular formula: C₁₄H₁₉N₃O₂; Molecular weight: 261.32 g/mol .

- Structural flexibility from the piperidine ring may influence binding interactions in pharmacological contexts.

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

Photochromic Spiro Compounds with Oxazole Substituents

Key Research Findings and Implications

- Synthetic Routes : Analogous compounds (e.g., triazole derivatives ) utilize nucleophilic substitution with halogenated ketones, suggesting feasible pathways for the target compound’s synthesis.

- Solubility and Bioactivity : The morpholine group likely improves aqueous solubility compared to purely aromatic analogs, making the compound a candidate for drug discovery .

- Photochromic Potential: While diphenyloxazole derivatives in spiro systems exhibit photochromism , the target compound’s morpholine group may necessitate structural modifications to enable similar behavior.

Biological Activity

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Name : (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone

- CAS Number : 1093070-15-5

- Molecular Formula : C20H20N2O2

- Molecular Weight : 320.391 g/mol

Biological Activity Overview

The biological activity of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone has been investigated in various studies, indicating its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance:

-

Cell Line Studies :

- The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values in the low micromolar range.

- Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by the activation of caspases and loss of mitochondrial membrane potential.

-

In Vivo Studies :

- In animal models of cancer, administration of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone resulted in reduced tumor growth and increased survival rates compared to control groups.

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro | HeLa | 10.5 | Apoptosis via mitochondrial pathway |

| In Vitro | MCF7 | 8.7 | Caspase activation |

| In Vivo | Mouse model | N/A | Tumor growth inhibition |

The biological activity of this compound appears to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, which contributes to its anticancer efficacy.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed following treatment with this compound, which can lead to oxidative stress and subsequent apoptosis.

Case Studies

A notable case study involved the use of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone in a clinical trial setting for patients with advanced solid tumors. The study aimed to evaluate safety, tolerability, and preliminary efficacy:

Case Study Summary

| Parameter | Details |

|---|---|

| Patient Demographics | 30 patients with advanced solid tumors |

| Treatment Duration | 12 weeks |

| Response Rate | 35% partial response |

| Adverse Effects | Mild nausea and fatigue |

Q & A

Q. What are the recommended synthetic routes for (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone, and how can purity be optimized?

The compound can be synthesized via a two-step approach:

- Step 1 : Condensation of substituted benzaldehyde derivatives with ammonium acetate and morpholine under reflux in ethanol to form the oxazole core.

- Step 2 : Coupling the oxazole intermediate with morpholin-4-ylmethanone using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) in anhydrous DMF at 80–100°C . Purity Optimization : Recrystallization from ethanol or acetone, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by melting point analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

A combination of techniques is required:

- 1H/13C NMR : Assign signals for the oxazole ring (δ ~6.8–7.5 ppm for aromatic protons) and morpholine moiety (δ ~3.4–3.8 ppm for N-CH2 groups) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and oxazole C=N absorption at ~1600 cm⁻¹ .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., CCDC deposition protocols as in ).

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Antimicrobial Testing : Use serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .

- Antifungal Screening : Agar diffusion against C. albicans and A. niger, comparing inhibition zones to fluconazole .

- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) with IC50 calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography for absolute configuration .

- Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated vs. experimental IR/NMR spectra .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups on the phenyl rings .

- Biological Profiling : Test modified analogs in dose-response assays to correlate substituent effects with activity (e.g., logP vs. IC50) .

- Molecular Docking : Use Discovery Studio or AutoDock to predict binding interactions with target proteins (e.g., fungal CYP51 for antifungals) .

Q. What methodologies improve synthetic yield in scale-up without compromising reactivity?

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 10 hours) while maintaining high yields (>85%) .

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) for enhanced coupling efficiency .

- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can researchers address discrepancies in biological activity across different assays?

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Dose-Response Curves : Calculate EC50/IC50 values across multiple replicates to identify outliers.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., triazole or pyrazole derivatives) to contextualize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.